



# Application Note & Protocol: Evaluating the Antifungal Efficacy of Ficellomycin Against Penicillium oxalicum

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Compound of Interest		
Compound Name:	Ficellomycin	
Cat. No.:	B1672662	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the antifungal activity of **Ficellomycin** against the filamentous fungus Penicillium oxalicum. **Ficellomycin** is a peptide-like aziridine antibiotic produced by Streptomyces ficellus which has demonstrated potent in vitro activity against P. oxalicum.[1][2] Its proposed mechanism of action involves the impairment of semiconservative DNA replication, leading to an accumulation of DNA fragments and inhibition of DNA synthesis.[1][2][3] The following protocols are based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38, a reference method for susceptibility testing of filamentous fungi.[4][5]

## **Materials and Reagents**

- Organism: Pure, viable culture of Penicillium oxalicum (e.g., ATCC 10476, DSM 898).[6]
- Test Compound: Ficellomycin (purity ≥95%).
- Control Compound: A standard antifungal agent with known activity against P. oxalicum (e.g., Amphotericin B, Voriconazole).
- Culture Media:
  - Potato Dextrose Agar (PDA) plates for fungal culture and sporulation.[7]



- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered to pH 7.0
  with 0.165 M morpholinepropanesulfonic acid (MOPS).[4]
- · Reagents:
  - Sterile 0.85% saline containing 0.05% Tween 80.
  - Dimethyl sulfoxide (DMSO) for dissolving Ficellomycin.
  - Sterile deionized water.
- Labware and Equipment:
  - Sterile, flat-bottom 96-well microtiter plates.
  - Micropipettes and sterile tips.
  - Hemocytometer or spectrophotometer (530 nm).
  - Incubator set to 28-30°C.[8][9]
  - Vortex mixer.
  - Sterile glass beads.
  - Biosafety cabinet.
  - Microplate reader (optional).

## **Experimental Protocols**

# Protocol 1: Preparation of Penicillium oxalicum Inoculum

This protocol describes the preparation of a standardized conidial suspension, which is critical for the reproducibility of susceptibility testing.

 Fungal Culture: Inoculate P. oxalicum onto a PDA plate and incubate at 28-30°C for 5-7 days, or until adequate sporulation is observed.[7][8]



#### · Conidia Harvesting:

- Aseptically add 5-10 mL of sterile 0.85% saline with 0.05% Tween 80 to the mature fungal culture plate.
- Gently scrape the surface of the colony with a sterile loop or cell scraper to dislodge the conidia.
- Transfer the resulting suspension to a sterile tube containing glass beads.
- Suspension Homogenization: Vortex the tube for 1-2 minutes to break up conidial clumps and allow the larger hyphal fragments to settle for 5-10 minutes.
- Inoculum Standardization:
  - Carefully transfer the upper, more homogenous conidial suspension to a new sterile tube.
  - Method A (Hemocytometer): Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10<sup>6</sup> conidia/mL with sterile saline. This stock will be further diluted for the final inoculum.[10]
  - Method B (Spectrophotometer): Adjust the conidial suspension with sterile saline to achieve an optical density (OD) that corresponds to the desired concentration. This must be predetermined by plating serial dilutions and performing colony counts. The CLSI M38 standard recommends a final inoculum concentration in the wells of 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> conidia/mL.[10][11]
- Final Inoculum Preparation: Dilute the standardized stock suspension in RPMI-1640 medium to achieve a working concentration that is twice the final desired concentration (e.g., prepare a  $0.8 \times 10^4$  to  $10 \times 10^4$  conidia/mL suspension).

# Protocol 2: Broth Microdilution Assay for MIC and MFC Determination

This protocol follows the CLSI M38 guidelines for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[4][12]



- Preparation of Ficellomycin Stock: Dissolve Ficellomycin in DMSO to create a highconcentration stock solution (e.g., 1280 μg/mL).
- Plate Preparation:
  - Dispense 100 μL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.
  - Create a starting solution by adding a calculated volume of the **Ficellomycin** stock to RPMI in a separate tube to achieve a concentration 4x the highest desired test concentration (e.g., 256 μg/mL for a top concentration of 64 μg/mL).
  - Add 100 μL of this 4x starting solution to well 1.
  - Perform 2-fold serial dilutions by transferring 100 μL from well 1 to well 2, mixing, then transferring 100 μL from well 2 to well 3, and so on, up to well 10. Discard 100 μL from well 10. This results in wells 1-10 containing 100 μL of **Ficellomycin** at concentrations from 64 μg/mL down to 0.125 μg/mL.
  - Well 11 will serve as the growth control (no drug).
  - Well 12 will serve as the sterility control (100 μL of uninoculated RPMI).
- Inoculation: Add 100 μL of the final working inoculum suspension (from step 2.1.5) to wells 1 through 11. This dilutes the drug concentrations to their final test range (e.g., 32 μg/mL to 0.0625 μg/mL) and achieves the target inoculum density.[13]
- Incubation: Seal the plate or place it in a humidified container and incubate at 28-30°C for 46-72 hours.[11]
- MIC Determination:
  - Following incubation, visually inspect the wells for fungal growth.
  - The MIC is defined as the lowest concentration of Ficellomycin that causes 100% inhibition of visible growth compared to the drug-free growth control well.[11]
- MFC Determination:



- $\circ$  From each well that shows no visible growth (i.e., at and above the MIC), take a 10-20  $\mu$ L aliquot and subculture it onto a PDA plate.
- Incubate the PDA plate at 28-30°C for 48-72 hours.
- The MFC is the lowest concentration that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.

#### **Data Presentation**

Quantitative results should be recorded systematically. Table 1 provides a template for recording raw data from a single experiment, while Table 2 shows an example of a summary table.

Table 1: Template for Recording MIC and MFC Data for Ficellomycin



Well	Ficellomycin (µg/mL)	Visual Growth (+/-)	Subculture Growth (+/-)
1	32.0	-	-
2	16.0	-	-
3	8.0	-	+
4	4.0	-	+
5	2.0	+	N/A
6	1.0	+	N/A
7	0.5	+	N/A
8	0.25	+	N/A
9	0.125	+	N/A
10	0.0625	+	N/A
11	0 (Growth Control)	+	N/A
12	0 (Sterility Control)	-	N/A
Result	MIC = 4.0 μg/mL	MFC = 16.0 μg/mL	

Table 2: Example Summary of Antifungal Susceptibility Results

Compound	Organism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	MFC (μg/mL)
Ficellomycin	Penicillium oxalicum	4.0	8.0	16.0
Amphotericin B	Penicillium oxalicum	1.0	2.0	2.0

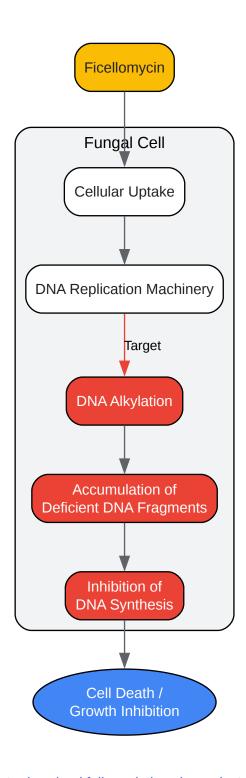
(Note: MIC $_{50}$  and MIC $_{90}$  represent the concentrations that inhibit 50% and 90% of tested isolates, respectively, and are relevant for larger-scale studies.)



## Visualizations Experimental Workflow







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